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2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Photoresist Alkaline dissolution rate Lithography contrast

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester (CAS 31480-93-0), commonly referred to as 4-hydroxyphenyl methacrylate (HPMA) or hydroquinone monomethacrylate, is a specialty methacrylate monomer belonging to the class of benzene derivatives. Its molecular architecture integrates a polymerizable methacryloyl group with a phenolic hydroxyl group on a single aromatic ring, yielding a bifunctional molecule with a molecular weight of 178.18 g/mol, a melting point of 118.5–120 °C, and a predicted boiling point of approximately 320 °C.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 31480-93-0
Cat. No. B1584794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
CAS31480-93-0
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)O
InChIInChI=1S/C10H10O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6,11H,1H2,2H3
InChIKeyPJMXUSNWBKGQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyphenyl Methacrylate (CAS 31480-93-0) – Technical Baseline and Procurement Overview for the Dual-Functional Specialty Monomer


2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester (CAS 31480-93-0), commonly referred to as 4-hydroxyphenyl methacrylate (HPMA) or hydroquinone monomethacrylate, is a specialty methacrylate monomer belonging to the class of benzene derivatives [1]. Its molecular architecture integrates a polymerizable methacryloyl group with a phenolic hydroxyl group on a single aromatic ring, yielding a bifunctional molecule with a molecular weight of 178.18 g/mol, a melting point of 118.5–120 °C, and a predicted boiling point of approximately 320 °C . Commercially, this compound is offered at electronic-grade purity (≥99.5%) by select manufacturers, stabilized with hydroquinone (HQ) to prevent premature polymerization during storage [2]. The dual functionality distinguishes it from monofunctional methacrylates and positions it as a strategic building block in photoresists, high-performance coatings, UV-curable systems, and biomedical hydrogels.

Why Generic Methacrylate Monomers Cannot Substitute 4-Hydroxyphenyl Methacrylate in Photoresist, Coating, and Biomedical Procurement


Simple alkyl methacrylates such as methyl methacrylate (MMA), ethyl methacrylate (EMA), or 2-hydroxyethyl methacrylate (HEMA) lack the aromatic phenolic ring that imparts to 4-hydroxyphenyl methacrylate a combination of properties unattainable with aliphatic monomers: elevated thermal stability, strong UV absorption, alkali-swell resistance superior to carboxyl-bearing analogs, and acid-diffusion suppression exceeding that of polyhydroxystyrene in photoresist matrices [1]. In photolithography, substituting this monomer with hydroxystyrene-based or carboxyl-based alternatives introduces a trade-off: hydroxystyrene reduces swell but permits excessive acid diffusion that degrades resolution, while carboxyl-containing methacrylates swell unacceptably in alkaline developers, causing pattern collapse [2]. In biomedical hydrogels, the phenolic moiety enables carbon nano-onion physisorption and interfacial reinforcement that aliphatic hydroxy-methacrylates cannot replicate, directly impacting mechanical integrity and drug-release kinetics [3]. These performance gaps mean that procurement decisions based solely on generic methacrylate classification will produce measurably inferior outcomes in the application domains quantified below.

4-Hydroxyphenyl Methacrylate – Product-Specific Quantitative Evidence Guide for Differentiated Scientific Selection


Alkaline Dissolution Rate: Poly(4-Hydroxyphenyl Methacrylate) Delivers ≥2× the Rate of Polyhydroxystyrene in Positive-Tone Resist Systems

In chemically amplified positive resist compositions, the alkali dissolution rate of poly(hydroxyphenyl methacrylate) is greater than that of polyhydroxystyrene by a factor of at least 2, a difference attributed to the higher polarity of the methacrylate backbone compared to pure styrenic systems [1]. This increased dissolution rate translates directly to higher dissolution contrast after exposure, enabling an expansion of the focus margin during lithographic patterning. Although this factor-of-2 improvement alone is described as insufficient for the most demanding sub-32 nm node applications without additional compositional optimization, it represents a quantifiable, class-level advantage over the incumbent polyhydroxystyrene benchmark [1].

Photoresist Alkaline dissolution rate Lithography contrast Polyhydroxystyrene comparator

Acid Diffusion Suppression: Hydroxyphenyl Methacrylate Outperforms Hydroxystyrene in Maintaining Pattern Fidelity

Patent document US20110294070, citing prior art JP-A 2007-114728, explicitly establishes that a resist material comprising hydroxyphenyl methacrylate as the adhesive group is 'more effective in suppressing acid diffusion than hydroxystyrene' while simultaneously being 'effective for reducing swell like hydroxystyrene' [1]. This dual advantage—retaining the low-swell characteristics of phenolic systems while surpassing them in acid diffusion control—addresses the central trade-off in chemically amplified resist design: hydroxystyrene resists swell minimally but permit substantial acid diffusion that blurs latent images and degrades resolution at sub-45 nm nodes [1]. The methacrylate backbone of hydroxyphenyl methacrylate retards photo-generated acid migration more effectively than the styrenic backbone of polyhydroxystyrene, as corroborated by independent findings that hydroxystyrene copolymers exhibit 'a lower acid diffusion suppressing effect than hydroxyphenyl methacrylate copolymers' [2].

Acid diffusion Chemically amplified resist Resolution Hydroxystyrene comparator

Developer Swell Resistance: Phenolic Hydroxyl Group Provides Lower Swell than Carboxyl-Containing Methacrylate Resists

Patent US20110294070 discloses that methacrylic acid-based ArF resist materials whose carboxyl group is substituted with an acid-labile group 'swell in an alkaline developer,' whereas the phenolic hydroxyl group characteristic of hydroxyphenyl methacrylate 'is characterized by a lower swell in alkaline aqueous solution than the carboxyl group' [1]. This differential swell behavior is mechanistically attributed to the weaker ionization of phenolic –OH (pKa ≈ 9–10) compared to carboxylic acid –COOH (pKa ≈ 4–5) under typical alkaline developer conditions (pH ≈ 13–14), resulting in less osmotic water ingress and consequently reduced volumetric expansion in the exposed regions of the resist film. A resist material comprising hydroxyphenyl methacrylate as the adhesive group is therefore 'effective in reducing swell while suppressing acid diffusion' [1]. Reduced developer swell directly mitigates pattern collapse, a failure mode that becomes increasingly prevalent as aspect ratios increase with progressive feature-size shrinkage.

Alkaline developer swell Phenolic hydroxyl Carboxyl comparator Pattern collapse prevention

Mechanical Reinforcement of Composite Hydrogels: PHPMA-Functionalized Carbon Nano-Onions Enhance Tensile Strength, Elastic Modulus, and Yield Strength vs. Pristine Gelatin

In a direct comparative study by Mamidi et al. (2020), poly(4-hydroxyphenyl methacrylate)-carbon nano-onion (PHPMA-CNOs, termed f-CNOs) conjugates were synthesized and incorporated into gelatin (GL) matrices at two loading levels (1 mg/mL and 2 mg/mL) via a sonochemical method [1]. The GL/f-CNOs (2 mg/mL) composite hydrogel demonstrated enhanced tensile strength, elastic modulus, and yield strength compared to both pristine GL hydrogel and the GL/f-CNOs (1 mg/mL) formulation, with the mechanical enhancement being f-CNOs dose-dependent [1]. The PHPMA coating on the CNOs provides interfacial compatibility with the gelatin matrix through hydrogen bonding and hydrophobic interactions mediated by the phenolic and methacrylate moieties, enabling effective stress transfer that pristine CNOs or unfunctionalized methacrylate coatings cannot achieve. Additionally, the f-CNOs displayed stabilized colloidal dispersion over 12 months, and osteoblast cytotoxicity assays revealed excellent cell viability, adhesion, and growth on the composite hydrogel surfaces [1]. The 5-fluorouracil-loaded GL/f-CNOs hydrogels further demonstrated pH-responsive sustained drug release over 15 days [1].

Hydrogel mechanics Carbon nano-onions Tensile strength Gelatin comparator Biomedical scaffold

Thermal Stability and Solvent Resistance: Aromatic Methacrylate Backbone Provides Differentiated Performance vs. Aliphatic Methacrylate Monomers

The commercial technical datasheet of Osaka Organic Chemical's RILY grade (4-hydroxyphenyl methacrylate) explicitly attributes the monomer's 'good rigidity, mechanical property and solvent resistance' to the aromatic ring in its structure . The monomer exhibits a melting point of 118.5–120 °C and a predicted boiling point of 320.4 °C at 760 mmHg, values substantially higher than those of aliphatic methacrylate monomers of comparable molecular weight: methyl methacrylate (MMA, MW 100.12, b.p. 100 °C), ethyl methacrylate (EMA, MW 114.14, b.p. 117 °C), and 2-hydroxyethyl methacrylate (HEMA, MW 130.14, b.p. 250 °C at 760 mmHg) [1]. This thermal stability differential, amounting to a boiling point elevation of approximately 70 °C over HEMA and over 200 °C over MMA, arises from the aromatic ring's contribution to molecular rigidity, intermolecular π–π stacking, and hydrogen-bonding capacity of the phenolic –OH group . The solvent resistance conferred by the aromatic structure is further evidenced by the monomer's solubility profile: it is soluble in THF (50–55%), MEK (25–30%), ethanol (25–30%), and ethyl acetate (20–25%), with toluene content limited to a maximum of 10%, indicating preferential solvation by polar aprotic and protic solvents . For electronic-grade procurement, the monomer is available at ≥99.5% purity, a specification that meets the stringent contaminant limits required for semiconductor photoresist applications where trace metal content must be controlled at the ppb level [2].

Thermal stability Solvent resistance Aromatic methacrylate Aliphatic comparator Electronic materials

Optimal Research and Industrial Application Scenarios for 4-Hydroxyphenyl Methacrylate Based on Evidence-Verified Differentiation


Advanced Photoresist Formulation for Deep-UV, EUV, and Electron-Beam Lithography at Sub-45 nm Nodes

In chemically amplified positive-tone photoresist design, 4-hydroxyphenyl methacrylate serves as the adhesive-group monomer of choice when the formulation must simultaneously minimize alkaline-developer swell and suppress photo-generated acid diffusion—a combination that neither carboxyl-based methacrylates (which swell excessively) nor hydroxystyrene-based polymers (which permit unacceptable acid diffusion) can deliver individually [1][2]. The ≥2× higher alkali dissolution rate of poly(hydroxyphenyl methacrylate) relative to polyhydroxystyrene further enhances dissolution contrast, directly contributing to expanded focus margin and improved pattern fidelity [2]. These properties are particularly critical in EUV and electron-beam lithography for photomask fabrication, where resist films must exhibit high resolution, minimal line edge roughness, and sufficient dry-etch resistance to enable pattern transfer into chromium or MoSi substrates [1]. The availability of electronic-grade monomer at ≥99.5% purity supports the exacting contamination specifications of semiconductor manufacturing environments [3].

High-Performance UV-Curable Coatings and Adhesives Requiring Thermal and Chemical Resistance

The aromatic ring of 4-hydroxyphenyl methacrylate confers thermal stability (b.p. ~320 °C) and solvent resistance that substantially exceed those of aliphatic methacrylate monomers such as MMA, EMA, and HEMA . When formulated into UV-curable coatings, inks, and adhesives, the monomer participates in rapid free-radical photopolymerization through its methacryloyl group while the phenolic hydroxyl group provides additional hydrogen-bonding sites that enhance adhesion to polar substrates including metals, glass, and treated polymers . The resulting crosslinked networks exhibit good rigidity, mechanical integrity, and resistance to solvent-induced swelling, making this monomer particularly suited for protective coatings in electronic device manufacturing, optical fiber cladding, and industrial primers where thermal cycling and chemical exposure are routine service conditions .

Biomedical Hydrogel Scaffolds for Tissue Engineering and pH-Responsive Sustained Drug Delivery

As demonstrated by Mamidi et al. (2020), poly(4-hydroxyphenyl methacrylate) can be grafted onto carbon nano-onions to create PHPMA-CNOs conjugates that, when incorporated into gelatin hydrogels, significantly enhance tensile strength, elastic modulus, and yield strength in a dose-dependent manner while maintaining excellent cytocompatibility with human osteoblast cells [4]. The same composite hydrogel system enables pH-responsive sustained release of 5-fluorouracil over 15 days, with the PHPMA coating providing the interfacial compatibility necessary for stable CNO dispersion (colloidally stable over 12 months) within the protein matrix [4]. This application scenario is uniquely enabled by the aromatic/phenolic chemistry of 4-hydroxyphenyl methacrylate; aliphatic hydroxy-methacrylates such as HEMA lack the π–π stacking and hydrophobic interactions needed for effective CNO surface functionalization and would not achieve comparable mechanical reinforcement or dispersion stability [4].

Electronic-Grade Specialty Monomer Supply for Photosensitive Resins and Photolithography Consumables

For procurement organizations sourcing specialty methacrylate monomers for electronic materials manufacturing, 4-hydroxyphenyl methacrylate at ≥99.5% purity (electronic grade) represents a specification-driven procurement category distinct from general-purpose methacrylates [3]. The monomer's dual functionality—polymerizable methacrylate plus reactive phenolic hydroxyl—enables its use as a key building block in photosensitive resins where both photochemical reactivity and alkali solubility are required, such as in dry-film photoresists, solder masks, and photosensitive polyimide precursors [1][5]. The commercial product is typically stabilized with hydroquinone (HQ) to ensure shelf-life stability during storage and transport, and leading Japanese manufacturers such as Osaka Organic Chemical offer standardized technical datasheets specifying solubility profiles across common process solvents (THF, MEK, ethanol, ethyl acetate, PGMEA), enabling formulators to pre-qualify the monomer for specific solvent systems before procurement commitment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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